molecular formula C18H19FN4O3S B3008039 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448029-59-1

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B3008039
CAS No.: 1448029-59-1
M. Wt: 390.43
InChI Key: YUQDMKSQMXXGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative characterized by:

  • Benzene ring substituents: 4-ethoxy and 3-fluoro groups.
  • Pyrazole ring substitution: A pyridin-4-yl group at position 3.
  • Linker: An ethyl group connecting the sulfonamide nitrogen to the pyrazole’s nitrogen.

The pyridin-4-yl moiety may facilitate interactions with kinase ATP-binding pockets, suggesting applications in oncology or inflammation .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-2-26-18-4-3-15(13-16(18)19)27(24,25)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h3-9,11,13,21H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQDMKSQMXXGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that integrates various functional groups, making it an interesting candidate in medicinal chemistry. The presence of the pyridine and pyrazole moieties suggests potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The compound can be represented structurally as follows:

C17H20FN3O2S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{O}_2\text{S}

This structure includes:

  • An ethoxy group
  • A fluoro substituent
  • A benzenesulfonamide core
  • A pyridin-4-yl group linked to a pyrazole structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzenesulfonamide core through sulfonation and subsequent amination.
  • Introduction of the ethoxy and fluoro groups via electrophilic aromatic substitution.
  • Attachment of the pyridine and pyrazole moieties through nucleophilic substitution reactions.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds containing the 1H-pyrazole scaffold have shown significant activity against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Colorectal cancer

The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the RAS/RAF/MEK/ERK pathway. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against these pathways, indicating strong antitumor potential .

Antimicrobial Activity

The compound’s structural features suggest it may exhibit antimicrobial properties. Pyrazole derivatives have been evaluated for their activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 250 μg/mL, indicating moderate activity against these pathogens . The sulfonamide group is known to mimic para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

The biological activity of this compound is likely mediated through:

  • Enzyme inhibition : The sulfonamide group can inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor modulation : The compound may interact with specific cellular receptors, altering their signaling pathways.

Case Studies

Several case studies have explored similar compounds with promising results:

  • Anticancer Efficacy : A study on pyrazole derivatives indicated that certain modifications enhanced cytotoxicity against breast cancer cells, with some compounds achieving >80% inhibition at low concentrations .
  • Antimicrobial Testing : Research on related sulfonamide compounds demonstrated effective inhibition of bacterial growth in clinical isolates, supporting further investigation into their therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Benzene Substituents Pyrazole Substituents Linker Key Features References
Target Compound 4-ethoxy, 3-fluoro 3-(pyridin-4-yl) Ethyl Optimized lipophilicity and kinase interaction potential
N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide 4-trifluoromethoxy 3-(pyridin-2-yl) Ethyl Pyridin-2-yl may alter conformational flexibility; CF3O enhances acidity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide None 5-(4-chlorophenyl), 3-methyl None Chlorophenyl enhances steric bulk; lacks linker, reducing target engagement
4-Methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide 4-methyl 1-(3-CF3-benzyl) None Trifluoromethylbenzyl group increases hydrophobicity
4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide 4-fluoro Thiazole-pyridin-3-yl Ethyl Thiazole ring introduces heterocyclic diversity; fluoro enhances polarity
Key Observations:
  • Pyridine Position : Pyridin-4-yl (target) vs. pyridin-2-yl () alters hydrogen-bonding networks. Pyridin-4-yl’s linear geometry may enhance kinase inhibition .
  • Benzene Substituents : Ethoxy-fluoro (target) vs. trifluoromethoxy () or methyl (). Ethoxy balances lipophilicity and metabolic stability better than bulkier groups .
  • Linker Presence: Ethyl linker in the target compound improves spatial orientation for target binding compared to non-linked analogs () .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility (LogP)
Target Compound Not reported ~450 (estimated) ~2.8 (predicted)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 175–178 589.1 ~3.1
5-(2-(2-(5-bromo-2-chloropyrimidin-4-ylamino)ethyl)-1H-pyrazol-1-yl)benzenesulfonamide Not reported 497.6 ~2.5
  • The target’s ethoxy group likely reduces melting point compared to polar analogs (e.g., ’s chromenone derivative with MP 175–178°C) .
  • Predicted LogP (~2.8) suggests moderate lipophilicity, favorable for membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.